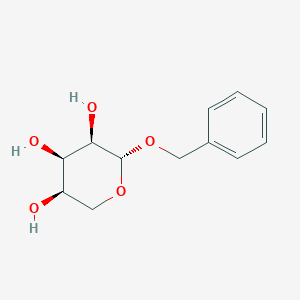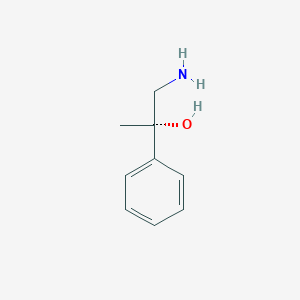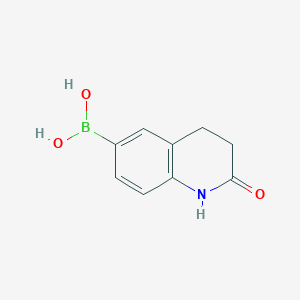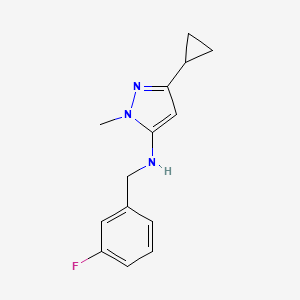
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is a compound with significant importance in various scientific fields. This compound is known for its unique chemical structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the hydroxy group through selective hydroxylation. The final step involves the deprotection of the amino group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine derivative.
科学研究应用
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the additional amino group, making it less versatile in certain reactions.
(2S)-2-Amino-3-(4-amino-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and applications.
Uniqueness
The presence of both amino and hydroxy groups in (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride makes it unique, providing a combination of reactivity and versatility that is not found in many other compounds. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry.
属性
分子式 |
C9H14Cl2N2O3 |
|---|---|
分子量 |
269.12 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1 |
InChI 键 |
OJRLWBNNRFYWMU-KLXURFKVSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N.Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11749904.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749920.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749930.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749964.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)

![(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine](/img/structure/B11749974.png)

![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)

